[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432559
InChI: InChI=1S/C11H17N3O/c1-9-11(13-5-4-12-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3
SMILES: CC1=NC=CN=C1N2CCCC(C2)CO
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol

CAS No.:

Cat. No.: VC13432559

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol -

Specification

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name [1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C11H17N3O/c1-9-11(13-5-4-12-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3
Standard InChI Key NHJFIHAFUKWHMY-UHFFFAOYSA-N
SMILES CC1=NC=CN=C1N2CCCC(C2)CO
Canonical SMILES CC1=NC=CN=C1N2CCCC(C2)CO

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a 3-methylpyrazin-2-yl group and at the 3-position with a hydroxymethyl group. The pyrazine ring introduces aromaticity and hydrogen-bonding capacity, while the piperidine and hydroxymethyl groups contribute to its solubility and stereochemical versatility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O
Molecular Weight207.27 g/mol
IUPAC Name[1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanol
SMILESCC1=NC=CN=C1N2CCCC(C2)CO
InChI KeyNHJFIHAFUKWHMY-UHFFFAOYSA-N

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to the hydroxymethyl group.

  • Stability: Susceptible to oxidation at the hydroxymethyl group under acidic conditions .

  • Stereochemistry: The piperidine ring introduces chiral centers, though specific enantiomeric data remain unreported.

Synthesis and Preparation

Synthetic Routes

Synthesis typically involves multi-step organic reactions, leveraging cyclization and coupling strategies:

  • Piperidine Ring Formation: Cyclization of δ-amino alcohols or reductive amination of ketones .

  • Pyrazine Substitution: Nucleophilic aromatic substitution (SNAr) at the pyrazine C2 position using 3-methylpyrazine derivatives .

  • Hydroxymethyl Introduction: Oxidation of a methyl group or reduction of a carbonyl intermediate .

Representative Protocol (Adapted from ):

  • Step 1: React 3-methylpyrazine-2-carbonyl chloride with piperidin-3-ylmethanol in dichloromethane.

  • Step 2: Purify via column chromatography (ethyl acetate/hexane, 1:1).

  • Step 3: Characterize using NMR and LC-MS.

Industrial Scalability

Challenges include controlling stereochemistry and minimizing byproducts during SNAr reactions. Advances in continuous-flow chemistry and enzymatic catalysis may improve yields (>75% reported in lab-scale studies) .

TargetPotential ActivityBasis (Structural Analogs)
Pim-1 KinaseIC₅₀ ≈ 0.5–2 µM
Dopamine D₂ ReceptorPartial agonist (Ki ≈ 50 nM)
Bacterial Dihydrofolate ReductaseMIC ≈ 10–20 µg/mL

Neuropharmacological Profile

The piperidine moiety suggests potential CNS penetration, with analogs showing affinity for serotonin (5-HT₆) and dopamine receptors .

Comparative Analysis with Related Derivatives

Structural Analogues

Comparative studies highlight the impact of substituents on bioactivity:

Table 3: Activity Comparison of Pyrazine-Piperidine Derivatives

CompoundSubstituentsBioactivity (IC₅₀/MIC)
PyrazinamideCarboxamide at C2Anti-TB (MIC = 20 µg/mL)
[1-(Pyrazin-2-yl)ethyl]piperidin-3-yl]methanolHydroxymethyl at C3Kinase inhibition (IC₅₀ = 1.2 µM)
AripiprazoleQuinolinone-piperazineAntipsychotic (D₂ Ki = 0.2 nM)

Structure-Activity Relationships (SAR)

  • Pyrazine Methyl Group: Enhances metabolic stability by reducing cytochrome P450 oxidation .

  • Hydroxymethyl Position: Optimal at C3 for balancing solubility and target engagement.

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